In-Depth Technical Guide: 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic Acid
In-Depth Technical Guide: 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic Acid
[1]
Executive Summary
This technical guide profiles 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid (CAS: 885274-28-2), a critical intermediate in the synthesis of complex pharmaceutical agents, particularly peptidomimetics and receptor modulators.[1][2] As a functionalized
This document details its physical properties, synthesis logic, and handling protocols, designed for researchers requiring high-fidelity data for experimental planning.
Chemical Identity & Structural Analysis[1][3][4]
The compound is a di-functionalized phenylacetic acid derivative.[1] The
| Parameter | Data |
| IUPAC Name | 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetic acid |
| CAS Number | 885274-28-2 |
| Molecular Formula | |
| Molecular Weight | 388.38 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
| Key Functional Groups | Carboxylic Acid ( |
Physical Properties[1][2][3][7][8]
Solid-State Characteristics
The compound typically exists as a white to off-white crystalline powder .[2] The presence of the bulky Boc group and the rigid trifluoromethylphenyl ring disrupts efficient packing compared to simpler amino acids, often resulting in an amorphous or microcrystalline solid.
| Property | Value / Description | Note |
| Physical State | Solid | Powder or crystalline aggregate.[2] |
| Melting Point | >120 °C (Predicted) | Exact experimental MP depends on polymorph/purity; analogs typically melt in the 120–145°C range. |
| Hygroscopicity | Low to Moderate | The hydrophobic |
Solubility Profile
The solubility is governed by the competition between the polar carboxylic acid and the lipophilic fluorinated aromatic system.
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, DMF.
-
Moderate Solubility: Ethanol, Diethyl Ether.
-
Low Solubility: Water (Neutral pH), Hexanes.
-
pH-Dependent Solubility: Soluble in aqueous alkaline solutions (pH > 8) due to carboxylate deprotonation.
Physicochemical Parameters (In Silico/Estimated)
These values dictate the compound's behavior in biological assays and purification.
-
LogP (Octanol/Water): ~2.8 – 3.2 (Lipophilic due to
and Boc). -
pKa (Acid): ~3.2 (Inductive effect of the
-amino group and phenyl ring enhances acidity). -
pKa (Base): The
-Boc nitrogen is non-basic. The -amino nitrogen is tertiary but its basicity is reduced by the adjacent electron-withdrawing carboxyl group.
Synthesis & Purification Protocols
Strategic Synthesis Logic
The most robust route involves the nucleophilic substitution of an
Reaction Scheme:
-
Bromination: 4-Trifluoromethylphenylacetic acid ester
-Bromo ester. -
Nucleophilic Substitution (
): -Bromo ester + -Boc-piperazine Intermediate Ester. -
Hydrolysis: Ester saponification (LiOH/THF)
Final Acid.
Experimental Workflow (Graphviz)
Caption: Step-wise synthesis pathway from the phenylacetic ester precursor to the final Boc-protected amino acid derivative.
Detailed Protocol (Step 2 & 3 Focus)
Note: This protocol assumes the
-
N-Alkylation:
-
Dissolve ethyl
-bromo-4-(trifluoromethyl)phenylacetate (1.0 eq) in anhydrous Acetonitrile. -
Add
-Boc-piperazine (1.1 eq) and Potassium Carbonate ( , 2.0 eq). -
Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Filter inorganic salts, concentrate filtrate, and purify via silica gel chromatography to obtain the ester intermediate.
-
-
Hydrolysis (Saponification):
-
Dissolve the intermediate ester in THF:Water (3:1).
-
Add Lithium Hydroxide Monohydrate (LiOH·
, 2.5 eq). -
Stir at Room Temperature (20–25°C) for 12 hours. Crucial: Do not heat excessively to prevent Boc deprotection or racemization.
-
Workup: Carefully acidify with 1M citric acid or 1M HCl to pH ~4 (Keep cold, 0°C). Extract immediately with Ethyl Acetate.
-
Dry over
and concentrate to yield the target acid.
-
Analytical Characterization
To validate the integrity of the compound, specifically the retention of the Boc group and the presence of the
-
H NMR (400 MHz,
):- ~1.40 ppm (s, 9H, Boc t-Bu ).
-
~2.4–2.6 ppm (m, 4H, Piperazine
adjacent to N-alkyl). -
~3.3–3.5 ppm (m, 4H, Piperazine
adjacent to N-Boc). -
~4.1–4.3 ppm (s, 1H,
-CH ). - ~7.6–7.8 ppm (m, 4H, Aromatic protons).
- ~12.5 ppm (br s, 1H, COOH ).
-
F NMR:
-
Single peak at
~-62.5 ppm (indicating the group).
-
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Stability:
-
Acid Sensitivity: The Boc group is acid-labile. Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.
-
Thermal Stability: Stable at room temperature, but prolonged heating >60°C in acidic media will cause degradation.
-
-
Safety: The compound is a substituted phenylacetic acid. Standard PPE (gloves, goggles) is required. Treat as a potential irritant.
References
-
Sigma-Aldrich. 2-(4-Boc-piperazino)-2-(4-fluorophenyl)acetic acid Product Page (Analog Reference). Retrieved from
-
National Institutes of Health (NIH). Structure Activity Relationship Studies of Aryl Acetamide Triazolopyridazines. (Synthesis methodology for aryl acetic acid derivatives). Retrieved from
-
BenchChem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Retrieved from
-
ChemicalBook. 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid Properties. Retrieved from
-
BLD Pharm. Product Analysis: 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetic acid.[1][3] Retrieved from
